An In-Depth Technical Guide to 5-Fluoro-1-methyl-1H-indazole-6-boronic acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 5-Fluoro-1-methyl-1H-indazole-6-boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid, a crucial building block in contemporary medicinal chemistry. The document delves into its chemical and physical properties, outlines a plausible synthetic pathway, and explores its principal application in the synthesis of kinase inhibitors through Suzuki-Miyaura cross-coupling reactions. The significance of the fluorinated and methylated indazole scaffold in drug design, particularly for targeting kinases such as AXL and MER, is discussed in detail. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.
Introduction: The Emerging Importance of Indazole Scaffolds in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry. This scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Indazole-containing compounds have demonstrated efficacy as anti-inflammatory, antitumor, and anti-HIV agents, among others.[2] Their utility is further enhanced by the versatility of the indazole ring, which can be functionalized at multiple positions to modulate physicochemical properties and biological activity.
Within this class of compounds, 5-Fluoro-1-methyl-1H-indazole-6-boronic acid has emerged as a particularly valuable synthetic intermediate. Its strategic substitution with a fluorine atom, a methyl group, and a boronic acid moiety makes it an ideal component for the construction of complex bioactive molecules, most notably kinase inhibitors.[3][4]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid is essential for its effective handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₈BFN₂O₂ | [5] |
| Molecular Weight | 193.97 g/mol | [5] |
| CAS Number | 2096331-06-3 | [5] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 397.7±52.0 °C (Predicted) | N/A |
| Density | 1.37±0.1 g/cm3 (Predicted) | N/A |
Note: Physical properties such as boiling point and density are predicted values and should be considered as estimates.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the hydroxyl protons of the boronic acid group. The coupling between the fluorine atom and adjacent protons would result in characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry would be instrumental in confirming the elemental composition. The analysis of boronic acids by mass spectrometry can sometimes be complicated by the formation of boroxines (anhydrides) or other adducts.[1][6]
Synthesis of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid
A detailed, publicly available synthesis protocol for 5-Fluoro-1-methyl-1H-indazole-6-boronic acid is not explicitly documented in the reviewed literature. However, based on established synthetic methodologies for related indazole and boronic acid derivatives, a plausible multi-step synthetic route can be proposed. This proposed pathway provides a logical framework for its laboratory-scale preparation.
A potential synthetic route could commence from a suitably substituted aniline precursor, such as 3-fluoro-2-methylaniline.[3] The synthesis would likely involve the following key transformations:
-
Diazotization and Cyclization: Formation of the indazole ring system.
-
Halogenation: Introduction of a bromine or iodine atom at the 6-position of the indazole core, which will serve as a handle for the subsequent borylation step.
-
N-Methylation: Introduction of the methyl group at the N1 position of the indazole ring.
-
Borylation: Conversion of the halide at the 6-position to the boronic acid functionality, typically via a Miyaura borylation reaction.
The Role of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
The primary and most significant application of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[7]
The boronic acid functionality of the molecule readily participates in the catalytic cycle of the Suzuki-Miyaura reaction, coupling with various aryl or heteroaryl halides to generate more complex molecular architectures. This versatility makes it an invaluable tool in the construction of compound libraries for drug screening and in the synthesis of specific target molecules.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a generalized, representative protocol for the Suzuki-Miyaura coupling of an aryl halide with an indazole boronic acid. The specific conditions, including the choice of catalyst, base, and solvent, may require optimization for different substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), 5-Fluoro-1-methyl-1H-indazole-6-boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a suitable degassed solvent or solvent mixture (e.g., dioxane/water, DME, or toluene).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (typically 80-110 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The indazole scaffold is a common feature in many clinically approved and investigational kinase inhibitors.[1]
5-Fluoro-1-methyl-1H-indazole-6-boronic acid is particularly well-suited for the synthesis of inhibitors targeting the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[8] Overexpression and aberrant signaling of AXL and MER are associated with cancer progression, metastasis, and the development of drug resistance.[8][9]
Structure-Activity Relationship (SAR) Insights
The specific substitution pattern of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid contributes significantly to its utility in drug design:
-
Indazole Core: The indazole ring system can mimic the purine core of ATP, enabling it to bind to the ATP-binding pocket of kinases.[5]
-
N-Methyl Group: The methyl group at the N1 position can enhance metabolic stability and modulate the electronic properties of the indazole ring. It also provides a vector for further chemical modification.
-
Fluorine Atom: The introduction of a fluorine atom can have several beneficial effects on the properties of a drug molecule.[8] These include:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with the protein target, such as hydrogen bonding or dipole-dipole interactions.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can impact cell permeability and oral bioavailability.[10]
-
-
6-Boronic Acid Group: This functional group serves as a versatile handle for the introduction of various aryl and heteroaryl moieties through the Suzuki-Miyaura coupling, allowing for the systematic exploration of the chemical space around the indazole core to optimize potency and selectivity against the target kinase.
Conclusion
5-Fluoro-1-methyl-1H-indazole-6-boronic acid is a highly valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure, incorporating key pharmacophoric elements such as the indazole core, a fluorine atom, and a methyl group, combined with the synthetic utility of the boronic acid moiety, makes it an indispensable tool for the development of novel therapeutics, particularly kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and its critical role in the Suzuki-Miyaura cross-coupling reaction. As the demand for targeted therapies continues to grow, the importance of such well-designed chemical building blocks in accelerating the drug discovery process cannot be overstated.
References
- MySkinRecipes. (5-Fluoro-1-methyl-1H-indazol-6-yl)boronic acid.
- MySkinRecipes. 5-methyl-1H-indazol-6-yl-6-boronic acid.
- Fluorochem. 5-FLUORO-1-METHYL-1H-INDAZOL-6-YL-6-BORONIC ACID.
- Chemical Science. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- NIH.
- PubMed.
- PubMed. Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing.
- Fluorochem. 5-FLUORO-1-METHYL-1H-INDAZOL-6-YL-6-BORONIC ACID.
- ACS Publications. AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective.
- Analytical Methods (RSC Publishing).
- PubMed. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment.
- ResearchGate. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.
- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
- ResearchGate.
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Edinburgh Research Explorer. AXL inhibitors in cancer: A Medicinal Chemistry Perspective.
- NIH. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment.
- ResearchGate.
- Justia Patents. New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)
- MedchemExpress.com. BPR5K230 | MER/AXL Inhibitor.
- NIH.
- PubMed Central.
- EPO.
- ResearchGate.
- Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.
- ChemicalBook. 5-BROMO-6-FLUORO-1H-INDAZOLE(105391-70-6) 1H NMR spectrum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-methyl-1H-indazol-6-yl-6-boronic acid [myskinrecipes.com]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. (5-Fluoro-1-methyl-1H-indazol-6-yl)boronic acid [myskinrecipes.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
